molecular formula C14H16N2O2S B3084585 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-30-6

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No. B3084585
CAS RN: 1142213-30-6
M. Wt: 276.36 g/mol
InChI Key: CREQNVMCPRDPDT-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-benzodioxin , which is a type of benzodioxine. Benzodioxines are organic compounds containing a benzene ring fused to a dioxine ring .


Synthesis Analysis

While specific synthesis information for the compound was not found, similar compounds such as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine have been synthesized . The synthesis of related compounds often involves reactions with various reagents in different conditions .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzodioxin ring attached to other functional groups . The exact structure of your compound would depend on the positions and types of these functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Similar compounds have properties such as a certain molecular weight and the presence of hydrogen bond donors and acceptors .

Scientific Research Applications

Antibacterial and Enzyme Inhibitory Agents

Compounds synthesized from 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol show promising antibacterial properties and inhibitory activity against enzymes like lipoxygenase. For instance, derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl have been demonstrated to be effective antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017). Similarly, various substituted N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have exhibited good inhibitory activity against certain bacterial strains and demonstrated inhibition against the lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Antihypertensive Properties

Compounds containing 1,4-dihydropyrimidines/pyrimidines, such as those derived from 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have shown potential antihypertensive effects. This suggests their potential in the development of antihypertensive drugs with improved activity and lesser toxicity (Rana, Kaur, & Kumar, 2004).

Anti-inflammatory Activity

Some derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol exhibit anti-inflammatory activity. For example, certain S-alkylated derivatives have been synthesized and found to possess anti-inflammatory properties, highlighting their therapeutic potential in the treatment of inflammation-related ailments (Labanauskas et al., 2004).

Antimicrobial and Antifungal Agents

Some synthesized derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol have been evaluated for their antimicrobial and antifungal activities. Certain compounds in this category have shown to possess suitable antibacterial and antifungal potential, making them candidates for developing new antimicrobial agents (Abbasi et al., 2020).

Diuretic Activity

Derivatives of 1,6-dihydropyrimidine-2-thiol, which can be synthesized from related compounds, have been tested for their diuretic activity. Some of these compounds have demonstrated moderate to good diuretic effects, indicating their potential use in treating conditions requiring diuretic intervention (Majeed & Shaharyar, 2011).

Bacterial Biofilm Inhibition and Cytotoxicity

N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, derived from similar chemical structures, have been researched for their bacterial biofilm inhibitory action. Some synthesized molecules in this category have shown inhibitory action against bacterial biofilms, along with mild cytotoxicity, suggesting their potential in antibacterial applications (Abbasi et al., 2020).

Mechanism of Action

The mechanism of action of the compound is not known as it likely depends on its exact structure and the context in which it is used .

Safety and Hazards

The safety and hazards associated with the compound are not known. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on the compound could involve elucidating its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. This could provide valuable information for potential applications .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-14(2)5-6-16(13(19)15-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-6,9H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREQNVMCPRDPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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